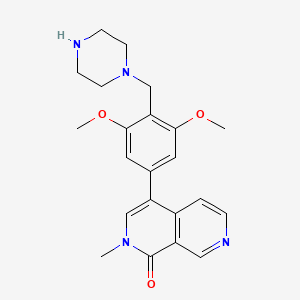

BRD7-IN-1 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26N4O3 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C22H26N4O3/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26/h4-5,10-13,23H,6-9,14H2,1-3H3 |

InChI Key |

NWXABBDHVJBGQH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Targeting BRD7: A Technical Guide on the Mechanism of Action of BRD7-IN-1 Free Base as a Key Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in various cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle control. Its dysregulation is implicated in numerous pathologies, particularly cancer and metabolic diseases. This technical guide provides an in-depth overview of the mechanism of action for targeting BRD7, with a focus on BRD7-IN-1, a key chemical tool. While not a direct inhibitor, BRD7-IN-1 serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), representing an innovative strategy for therapeutic intervention. This document outlines the core functions of BRD7, its involvement in key signaling pathways, and the methodologies to study the effects of its targeted degradation.

Introduction to BRD7

BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, acting as an epigenetic "reader" that recognizes acetylated lysine residues on histones and other proteins.[1] This interaction is fundamental to its role in chromatin remodeling and the regulation of gene expression. BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a variant of the SWI/SNF complex.[2][3] Its function is multifaceted, with evidence supporting its role as a tumor suppressor in various cancers, including nasopharyngeal, breast, and prostate cancers.[3][4][5]

BRD7-IN-1: A Tool for Targeted Degradation

BRD7-IN-1 is a chemical probe derived from the BRD7/9 inhibitor BI7273.[6] It is a key component in the synthesis of the PROTAC VZ185, which is designed to induce the degradation of both BRD7 and the closely related BRD9 protein.[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. VZ185, formed by linking BRD7-IN-1 to a von Hippel-Lindau (VHL) E3 ligase ligand, has demonstrated potent and selective degradation of BRD7 and BRD9 with DC50 values in the nanomolar range.[6]

Quantitative Data on BRD7/9 Degradation by VZ185 (derived from BRD7-IN-1)

| Compound | Target(s) | DC50 (nM) | Cell Line | Reference |

| VZ185 | BRD7 | 4.5 | Not Specified | [6] |

| VZ185 | BRD9 | 1.8 | Not Specified | [6] |

Core Signaling Pathways Regulated by BRD7

The therapeutic potential of targeting BRD7 stems from its integral role in multiple signaling pathways critical for cell growth, proliferation, and survival.

p53 Signaling Pathway

BRD7 acts as a crucial coactivator for the tumor suppressor p53.[5] It is required for the efficient p53-mediated transcription of a subset of its target genes, thereby promoting cell-cycle arrest and senescence in response to oncogenic stress.[7] The interaction between BRD7, p53, and the histone acetyltransferase p300 is essential for the acetylation of p53 and the subsequent activation of target genes like p21.[5]

Caption: BRD7's role as a coactivator in the p53 signaling pathway.

Wnt/β-catenin Signaling Pathway

BRD7's role in the Wnt/β-catenin pathway appears to be cell-type dependent. In some cancer cells, such as nasopharyngeal carcinoma, BRD7 inhibits the translocation of β-catenin to the nucleus, thereby downregulating Wnt signaling and decreasing the expression of target genes like cyclin D1 and c-jun.[8] Conversely, in other contexts, BRD7 can enhance Wnt signaling by negatively regulating GSK3β.[8]

Caption: BRD7's inhibitory role in the Wnt/β-catenin signaling pathway in certain cancers.

Insulin Signaling Pathway

BRD7 plays a significant role in glucose metabolism by modulating the insulin signaling pathway. It has been shown to increase the phosphorylation of GSK3β and Akt in response to insulin stimulation.[9] Furthermore, BRD7 interacts with the p85 regulatory subunit of PI3K, which is essential for the nuclear translocation of XBP1s, a key regulator of the unfolded protein response and glucose homeostasis.[10]

Caption: BRD7's involvement in the insulin signaling and unfolded protein response pathways.

Experimental Protocols for Studying BRD7 Targeting

The following are generalized protocols for key experiments to elucidate the mechanism of action of BRD7-targeting compounds like VZ185.

Western Blotting for BRD7 Degradation

Objective: To quantify the reduction in BRD7 protein levels following treatment with a BRD7-targeting PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the BRD7 degrader (e.g., VZ185) or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD7 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels. Quantify band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To confirm the interaction of BRD7 with its known binding partners (e.g., p53, BRCA1) and to assess if a PROTAC disrupts these interactions.

Methodology:

-

Cell Culture and Lysis: Culture and treat cells as described for western blotting. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

-

Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with a primary antibody against BRD7 or an isotype control antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the suspected interacting partners (e.g., p53, BRCA1).

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if BRD7 degradation affects its occupancy at the promoter regions of its target genes.

Methodology:

-

Cell Cross-linking and Lysis: Treat cells with the BRD7 degrader or vehicle. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin and then incubate with an antibody against BRD7 or an IgG control overnight. Precipitate the antibody-chromatin complexes with protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification and Analysis: Purify the DNA using a spin column. Analyze the enrichment of specific promoter regions by quantitative PCR (qPCR) using primers flanking the known BRD7 binding sites on target genes.

Caption: A generalized workflow for investigating the cellular effects of BRD7 degradation.

Conclusion

BRD7-IN-1 is a valuable chemical tool for the development of PROTACs that induce the selective degradation of BRD7. Targeting BRD7 for degradation offers a promising therapeutic strategy for diseases like cancer and metabolic disorders due to its central role in regulating key signaling pathways, including those governed by p53, Wnt/β-catenin, and insulin. The experimental protocols outlined in this guide provide a framework for researchers to investigate the mechanism of action and therapeutic potential of targeting BRD7. Further research into selective BRD7 degraders and their effects on these pathways will be crucial for the development of novel therapeutics.

References

- 1. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. uniprot.org [uniprot.org]

- 8. mdpi.com [mdpi.com]

- 9. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

BRD7-IN-1: A Technical Guide to a Potent Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BRD7-IN-1, a representative small molecule inhibitor of Bromodomain-containing protein 7 (BRD7). BRD7 is a critical component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, playing a significant role in gene transcription regulation.[1][2] Its dysregulation has been implicated in various malignancies, making it a compelling target for therapeutic intervention.[1][3][4] This document details the mechanism of action, biochemical and cellular activity, and relevant experimental protocols for a representative BRD7 inhibitor, exemplified by compounds such as BI-7273.

Core Concepts

BRD7 functions as an epigenetic reader by recognizing acetylated lysine residues on histones and other proteins through its bromodomain.[5] This interaction is crucial for the recruitment of the PBAF complex to specific chromatin regions, thereby modulating gene expression.[2] Inhibition of the BRD7 bromodomain disrupts this interaction, leading to alterations in chromatin structure and the expression of genes involved in cell cycle control, apoptosis, and signal transduction.[1]

Mechanism of Action

BRD7-IN-1 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD7 bromodomain. By occupying this site, the inhibitor prevents the engagement of BRD7 with acetylated histones, thereby disrupting its chromatin-localizing function.[1] This leads to the modulation of downstream gene expression, impacting various cellular processes.

Signaling Pathways

BRD7 is involved in several key signaling pathways. The following diagram illustrates the central role of BRD7 and the impact of its inhibition.

Caption: BRD7 signaling and the impact of inhibition.

Biochemical and Cellular Activity

The following tables summarize the quantitative data for a representative BRD7 inhibitor, BI-7273.

Table 1: Biochemical Activity

| Assay Type | Target | IC50 (nM) | Kd (nM) |

| AlphaScreen | BRD7 | 117 | - |

| AlphaScreen | BRD9 | 19 | - |

| Isothermal Titration Calorimetry (ITC) | BRD9 | - | 15 |

Data sourced from representative BRD7/BRD9 inhibitor BI-7273.[6]

Table 2: Cellular Activity

| Assay Type | Cell Line | Parameter | Concentration (µM) | Effect |

| NanoBRET | Prostate Cancer Cells | BRD7 Target Engagement | 1 | Majority of BRD7 bound |

| Proliferation Assay | LNCaP (Prostate Cancer) | Growth Inhibition | 1 | Growth affected |

| Proliferation Assay | PC3 (Prostate Cancer) | Growth Inhibition | 1 | No growth effect |

Data is illustrative of selective BRD7 inhibitors.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

AlphaScreen Assay for BRD7/9 Inhibition

This assay is used to measure the ability of a compound to disrupt the interaction between the bromodomain and an acetylated histone peptide.

Workflow:

Caption: AlphaScreen assay workflow.

Methodology:

-

Reagent Preparation: Recombinant GST-tagged BRD7 or BRD9 bromodomain and a biotinylated histone H4 acetylated peptide are used. Test compounds are serially diluted.

-

Incubation: The bromodomain, acetylated peptide, and test compound are incubated together in an appropriate assay buffer to allow for binding to reach equilibrium.

-

Bead Addition: Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added to the mixture. The donor beads bind to the biotinylated peptide, and the acceptor beads bind to the GST-tagged bromodomain.

-

Signal Generation: If the bromodomain and peptide are interacting, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

-

Detection: The signal is read on an Alpha-enabled plate reader. A decrease in signal indicates that the test compound is inhibiting the bromodomain-peptide interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Sample Preparation: The purified BRD7 or BRD9 bromodomain is placed in the sample cell of the calorimeter. The test compound is loaded into the injection syringe.

-

Titration: A series of small injections of the test compound are made into the sample cell containing the bromodomain.

-

Heat Measurement: The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fit to a binding model to determine the thermodynamic parameters of the interaction.

NanoBRET Target Engagement Assay

This assay measures the binding of a test compound to a target protein within living cells.

Workflow:

References

- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

An In-depth Technical Guide to the Function of BRD7 and its Inhibition

This guide provides a comprehensive overview of Bromodomain-containing protein 7 (BRD7), its role in cellular signaling, and the mechanism and effects of its inhibition, with a focus on the implications for researchers, scientists, and drug development professionals. While specific functional data on "BRD7-IN-1 free base" is limited as it is primarily described as a chemical precursor for PROTACs, this document will detail the function of BRD7 and the impact of its inhibition by selective small molecules.

Core Function of BRD7

BRD7 is a protein characterized by a bromodomain, a structural motif that recognizes and binds to acetylated lysine residues on histone tails.[1][2] This interaction is crucial for its role in chromatin remodeling and gene expression regulation.[1][3] BRD7 is a key subunit of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, a specific form of the larger SWI/SNF complex.[1][3][4][5] Through its role in this complex, BRD7 is involved in a multitude of cellular processes, including cell cycle control, DNA repair, and apoptosis.[1][3]

Functionally, BRD7 has been established as a tumor suppressor, with its expression often downregulated in various cancers, including nasopharyngeal, breast, prostate, and colorectal cancers.[1][3] It exerts its tumor-suppressive functions through interactions with key regulatory proteins like p53 and BRCA1, enhancing their activity and stability.[1][3][6]

Mechanism of Action of BRD7 Inhibitors

BRD7 inhibitors are small molecules designed to target and bind to the bromodomain of the BRD7 protein.[1][2] By competitively occupying the acetyl-lysine binding pocket, these inhibitors prevent BRD7 from interacting with acetylated histones on the chromatin.[1] This disruption interferes with the function of the PBAF complex, leading to significant alterations in gene expression programs.[1] The primary therapeutic goal of BRD7 inhibition is to modulate the expression of genes involved in critical cancer-related processes such as cell cycle progression, apoptosis, and DNA repair, thereby suppressing cancer cell growth and proliferation.[1]

BRD7-IN-1 is a derivative of BI7273, a known dual inhibitor of BRD7 and its close homolog BRD9.[2] It serves as a crucial component in the synthesis of the PROTAC (Proteolysis Targeting Chimera) degrader VZ185, which selectively targets BRD7 and BRD9 for degradation.[2]

Quantitative Data on Selective BRD7 Inhibitors

| Compound | Target(s) | Affinity / Potency | Assay Type | Reference |

| 1-78 | BRD7-selective | Submicromolar affinity | Binding Assays | [7][8] |

| 2-77 | BRD7-selective | Submicromolar affinity | Binding Assays | [7][8] |

| VZ185 (PROTAC) | BRD7/BRD9 Degrader | DC50 (BRD7) = 4.5 nM | Cellular Degradation | [2] |

| DC50 (BRD9) = 1.8 nM | Cellular Degradation | [2] |

Note: DC50 represents the concentration required to achieve 50% degradation of the target protein.

Key Signaling Pathways Modulated by BRD7

BRD7 is a critical node in several major signaling pathways implicated in both normal physiology and disease. Its inhibition can therefore have profound downstream effects.

a) Tumor Suppressor Pathways (p53 & BRCA1): BRD7 is a crucial component for the functional pathways of both the p53 and BRCA1 tumor suppressors.[3] It binds to p53 and is required for the transcriptional activation of a subset of p53 target genes, which are essential for inducing senescence and inhibiting tumor growth.[4][5] Similarly, BRD7 interacts directly with BRCA1, regulating BRCA1-dependent transcription.[6][9] For instance, BRD7 is required to recruit BRCA1 to the promoter of the estrogen receptor α (ERα) gene, a key factor in breast cancer.[4][9]

b) Insulin and Glucose Metabolism Pathways: BRD7 plays a significant role in regulating glucose homeostasis and the insulin signaling pathway.[10][11] It interacts with the p85 regulatory subunits of PI3K, promoting their nuclear translocation.[10][12] This action enhances the activity of XBP1s, a key regulator of the unfolded protein response, thereby ameliorating hyperglycemia and glucose intolerance in obese mouse models.[10] Furthermore, BRD7 can increase the phosphorylation of GSK3β, a critical downstream effector in the insulin pathway, even independently of AKT activity.[11]

c) Other Cancer-Related Pathways: BRD7 has been shown to regulate multiple other signaling cascades involved in cancer progression.[3]

-

Wnt/β-catenin: In some contexts, BRD7 can inhibit the Wnt/β-catenin pathway by preventing the nuclear translocation of β-catenin, leading to decreased expression of targets like cyclin D1.[4]

-

Ras/Raf/MEK/ERK: BRD7 can inhibit G1-S phase progression by transcriptionally downregulating key molecules in the Ras/MEK/ERK pathway.[13][14]

-

Androgen Receptor (AR): In prostate cancer, BRD7 has been identified as a facilitator of AR target gene expression. Inhibition of the BRD7 bromodomain was shown to reduce the expression of these genes, highlighting its potential as a therapeutic target in AR-positive prostate cancer.[15]

Experimental Protocols for Characterizing BRD7 Inhibitors

A multi-step approach is required to fully characterize the function and selectivity of a novel BRD7 inhibitor.

a) Target Engagement and Affinity:

-

Fluorescence Polarization (FP) Assay: This in vitro competition assay measures the ability of a compound to displace a fluorescently labeled probe from the BRD7 bromodomain. It is used to determine binding affinity (Kd) or inhibitory concentration (IC50). A key challenge is the relative instability of the BRD7 bromodomain in vitro, which requires the development of robust assay conditions.[15]

-

NanoBRET™ Competition Assay: This is a cell-based assay to confirm target engagement in a physiological context. Cells are engineered to express a NanoLuciferase®-BRD7 fusion protein. A fluorescent tracer binds to BRD7, and inhibitor compounds compete for this binding, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. This provides a quantitative measure of cellular potency.[15]

b) Cellular Activity and Functional Consequences:

-

Chromatin Fractionation & Western Blot: To confirm that the inhibitor displaces BRD7 from chromatin, cells are treated with the compound, and nuclear soluble and chromatin-insoluble fractions are separated. Western blotting is then used to quantify the amount of BRD7 in each fraction, with effective inhibitors causing a decrease in the chromatin-bound protein.[15]

-

RNA-Sequencing (RNA-Seq): To understand the global impact on gene expression, RNA-Seq is performed on cancer cells treated with the BRD7 inhibitor or a vehicle control. Differential gene expression analysis identifies genes and pathways that are significantly up- or down-regulated, providing mechanistic insights into the inhibitor's function.[15]

-

Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine if BRD7 is directly bound to specific promoter or enhancer regions of target genes. Following inhibitor treatment, a reduction in BRD7 occupancy at these sites can be quantified by qPCR, confirming the on-target effect at the chromatin level.[16]

-

Cell Proliferation and Apoptosis Assays: Standard cellular assays are used to measure the functional outcome of BRD7 inhibition. These include assays to measure changes in cell viability (e.g., CellTiter-Glo®), cell cycle progression (e.g., flow cytometry with propidium iodide staining), and apoptosis (e.g., Annexin V staining or caspase activity assays).[16][17]

Conclusion

BRD7 is a multifaceted protein that functions as a critical transcriptional regulator and tumor suppressor. Its role as a subunit of the PBAF chromatin remodeling complex places it at the intersection of several vital signaling pathways, including those governed by p53, BRCA1, insulin, and androgen receptor. Small molecule inhibitors targeting the BRD7 bromodomain disrupt its ability to bind chromatin, thereby altering gene expression and eliciting anti-proliferative and pro-apoptotic effects in cancer cells. While BRD7-IN-1 is primarily a tool compound for generating PROTAC degraders, the study of selective BRD7 inhibitors has validated this protein as a promising therapeutic target in oncology and potentially in metabolic diseases. Further development of highly potent and selective BRD7 inhibitors will be essential for fully realizing its therapeutic potential.

References

- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of BRD7 in embryo development and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BRD7 bromodomain containing 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

BRD7 as a Therapeutic Target in Oncology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromodomain-containing protein 7 (BRD7) is a critical member of the polybromo-associated BRG1-associated factor (PBAF) subtype of the SWI/SNF chromatin remodeling complex.[1][2] Initially identified as a gene downregulated in nasopharyngeal carcinoma (NPC), a growing body of evidence has solidified its role as a potent tumor suppressor in a multitude of cancers, including breast, ovarian, lung, and prostate cancer.[3][4][5] Its function is intimately linked to its ability to interact with and modulate the activity of key tumor suppressors like p53 and BRCA1.[4][6][7] BRD7's frequent downregulation in tumors, often correlated with poor patient prognosis, underscores its potential as a valuable therapeutic target and biomarker.[8][9] This guide provides an in-depth overview of BRD7's function in oncology, detailing its involvement in key signaling pathways, summarizing quantitative data, and providing key experimental protocols for its study.

The Role of BRD7 in Oncogenesis

BRD7 primarily functions as a tumor suppressor by regulating gene transcription, influencing cell cycle progression, and inducing apoptosis and senescence.[4][6] Its expression is frequently diminished in malignant tissues through mechanisms such as promoter hypermethylation, microRNA-mediated degradation, and ubiquitin-mediated protein degradation.[3]

A Widespread Tumor Suppressor

Decreased expression of BRD7 has been documented across a wide range of human cancers.[3][4] In many cases, lower BRD7 levels are associated with more aggressive tumor characteristics and reduced patient survival.[3][8][9] For example, in lung adenocarcinoma, BRD7 is downregulated in 73% of cases compared to adjacent non-tumor tissues, and its lower expression correlates with shortened disease-free survival.[8] Similarly, in prostate cancer, reduced BRD7 expression is linked to higher pathological stage, lymph node metastasis, and shorter survival times.[9]

Context-Dependent Oncogenic Function

While predominantly a tumor suppressor, BRD7 may exert a dual, context-dependent role in certain malignancies. A notable exception to its tumor-suppressive function has been observed in colorectal cancer (CRC). In this context, BRD7 expression is upregulated and promotes cell proliferation by stabilizing the oncoprotein c-Myc through the ubiquitin-proteasome pathway.[10] This highlights the necessity of characterizing BRD7's specific role within each cancer type before developing targeted therapies.

Key Signaling Pathways Involving BRD7

BRD7 exerts its tumor-suppressive effects by integrating into several crucial signaling networks that govern cell fate. It acts as a scaffold and cofactor, modulating the transcriptional activity of master regulator proteins.

The BRD7-p53 Axis

The interaction with the p53 tumor suppressor is one of the most critical mechanisms of BRD7's function.[6] BRD7 binds directly to p53 and is an essential cofactor for the transcriptional activation of a subset of p53 target genes, including the cell cycle inhibitor p21 (CDKN1A).[3][11][12] This interaction is crucial for inducing oncogene-induced senescence, a key barrier against neoplastic transformation.[6][12] BRD7 enhances p53's activity by recruiting histone acetyltransferases like p300 to target gene promoters, leading to histone acetylation and an open chromatin state conducive to transcription.[3][6] Furthermore, BRD7 can increase p53 protein levels and stability, amplifying its tumor-suppressive output.[11][13]

References

- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD7: a novel tumor suppressor gene in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. BRD7 Acts as a Tumor Suppressor Gene in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical significance of bromodomain-containing protein 7 and its association with tumor progression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]

- 11. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]

- 12. pnas.org [pnas.org]

- 13. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BRD7-IN-1 for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BRD7-IN-1, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of Bromodomain-containing protein 7 (BRD7). This document details the scientific rationale, quantitative data, experimental methodologies, and key molecular interactions involved in the utilization of BRD7-IN-1 for creating potent and selective BRD7 degraders.

Introduction to BRD7 as a Therapeutic Target

Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain and extra-terminal domain (BET) family of proteins. It functions as a subunit of the PBAF chromatin remodeling complex and plays a significant role in the regulation of gene transcription. Dysregulation of BRD7 has been implicated in various cancers, making it an attractive target for therapeutic intervention. PROTAC technology offers a novel approach to target BRD7 by hijacking the cell's natural protein disposal system to selectively eliminate the BRD7 protein.

BRD7-IN-1: A Key Component for BRD7 PROTACs

BRD7-IN-1 is a derivative of the potent BRD7/9 inhibitor BI-7273. It has been specifically modified to serve as a "warhead" in a PROTAC molecule. This modification allows for the attachment of a linker, which in turn is connected to an E3 ligase ligand. The resulting heterobifunctional molecule, a PROTAC, can simultaneously bind to BRD7 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD7 protein.

The most well-characterized PROTAC utilizing a BRD7-IN-1 precursor is VZ185. In this molecule, the BRD7-IN-1 component is linked to a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for the parent inhibitor of BRD7-IN-1 (BI-7273) and the resulting PROTAC (VZ185). This data is essential for understanding the potency and efficacy of these molecules.

| Compound | Target | Assay | Value | Reference |

| BI-7273 | BRD7 | IC50 | 117 nM | [3] |

| BI-7273 | BRD9 | IC50 | 19 nM | [3] |

| BI-7273 | BRD7 | Kd | <1 nM | [3] |

| BI-7273 | BRD9 | Kd | <1 nM | [3] |

Table 1: In vitro binding affinities and inhibitory concentrations of BI-7273.

| PROTAC | Target | Cell Line | Assay | Value | Reference |

| VZ185 | BRD7 | RI-1 | DC50 (8h) | 4.5 nM | [1][2] |

| VZ185 | BRD9 | RI-1 | DC50 (8h) | 1.8 nM | [1][2] |

| VZ185 | BRD7 | HEK293 (HiBiT) | DC50 | 34.5 nM | [1] |

| VZ185 | BRD9 | HEK293 (HiBiT) | DC50 | 4.0 nM | [1] |

| VZ185 | BRD9 | EOL-1 | DC50 (18h) | 2.3 nM | [1] |

| VZ185 | BRD9 | A204 | DC50 (18h) | 8.3 nM | [1] |

| VZ185 | N/A | EOL-1 | EC50 (Viability) | 3.4 nM | [1] |

| VZ185 | N/A | A204 | EC50 (Viability) | 39.8 nM | [1] |

| VZ185 | VHL | ITC | Kd (binary) | 26 ± 9 nM | [1] |

| VZ185 | BRD9-BD | ITC | Kd (binary) | 5.1 ± 0.6 nM | [1] |

Table 2: Degradation and cellular activity of VZ185 PROTAC.

Signaling Pathways and Experimental Workflows

The development and characterization of BRD7-IN-1 based PROTACs involve a series of interconnected experimental steps and rely on understanding the underlying biological pathways.

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a BRD7-IN-1 based PROTAC like VZ185 is the induced degradation of the BRD7 protein. This process involves the formation of a ternary complex between the PROTAC, the BRD7 protein, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD7 by the proteasome.

Caption: PROTAC-mediated degradation of BRD7 protein.

Experimental Workflow for PROTAC Characterization

The evaluation of a BRD7-IN-1 based PROTAC follows a logical progression of experiments to determine its efficacy and mechanism of action.

Caption: Experimental workflow for BRD7 PROTAC development.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful development and evaluation of BRD7-IN-1 based PROTACs.

Synthesis of BRD7-IN-1 based PROTACs (General Scheme)

The synthesis of a BRD7-IN-1 based PROTAC like VZ185 involves a multi-step process. First, the parent inhibitor (BI-7273) is modified to introduce a reactive handle, creating the BRD7-IN-1 intermediate. This intermediate is then coupled to a linker, which is subsequently conjugated to the E3 ligase ligand.

Note: The precise, step-by-step synthesis of BRD7-IN-1 is proprietary and not publicly available. The following is a generalized representation based on the synthesis of VZ185.

Step 1: Synthesis of BRD7-IN-1 Intermediate. A derivative of BI-7273 is synthesized to incorporate a functional group (e.g., an amine or carboxylic acid) suitable for linker attachment.

Step 2: Linker Conjugation. The BRD7-IN-1 intermediate is reacted with a bifunctional linker (e.g., a PEG linker with a reactive group at each end) under appropriate coupling conditions.

Step 3: E3 Ligase Ligand Conjugation. The BRD7-IN-1-linker conjugate is then reacted with the E3 ligase ligand (e.g., a VHL ligand) to yield the final PROTAC molecule. Purification is typically performed using techniques such as HPLC.

Western Blotting for BRD7 Degradation

This technique is used to quantify the reduction in BRD7 protein levels following treatment with a PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the BRD7 PROTAC or a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for BRD7 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of BRD7 degradation relative to the vehicle control.

NanoBRET™ Target Engagement Assay

This assay measures the binding of the PROTAC to BRD7 within living cells.

-

Cell Preparation: Transfect cells with a vector expressing BRD7 fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well plate.

-

Tracer and Compound Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the BRD7 bromodomain, to the cells. Then, add serial dilutions of the test PROTAC.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound entry and binding equilibrium (typically 2 hours).

-

Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence measurements.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). The displacement of the tracer by the PROTAC results in a decrease in the BRET signal, from which the IC50 value for target engagement can be determined.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is used to confirm target engagement by measuring the thermal stabilization of BRD7 upon PROTAC binding.

-

Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Protein Detection: Analyze the amount of soluble BRD7 remaining at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble BRD7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates thermal stabilization and confirms target engagement.

Conclusion

BRD7-IN-1 is a pivotal starting point for the development of potent and selective BRD7-degrading PROTACs. This guide has provided a comprehensive overview of its role in PROTAC design, the associated quantitative data for its derivatives, and detailed experimental protocols for their characterization. The continued exploration and optimization of PROTACs derived from BRD7-IN-1 hold significant promise for the development of novel therapeutics for cancers and other diseases where BRD7 is implicated.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. opnme.com [opnme.com]

- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BRD7-IN-1 Free Base

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BRD7-IN-1, a key chemical intermediate used in the development of targeted protein degraders for Bromodomain-containing protein 7 (BRD7). We will cover its chemical structure, its role in the synthesis of the PROTAC degrader VZ185, relevant biological data of its parent and derivative compounds, detailed experimental protocols for assessing target engagement, and visualizations of its synthetic lineage and related biological pathways.

Introduction to BRD7 as a Therapeutic Target

Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain family of epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins. As a crucial component of the PBAF (Polybromo-associated BRG1-associated factor) subclass of the SWI/SNF chromatin remodeling complex, BRD7 plays a significant role in transcriptional regulation. Its dysregulation is implicated in various diseases, particularly cancer. BRD7 has been shown to act as a tumor suppressor by interacting with key proteins like p53 and BRCA1, thereby regulating cell cycle progression and DNA repair pathways. Consequently, the development of chemical probes to modulate BRD7 function is of high interest in therapeutic research.

Chemical Structure and Properties of BRD7-IN-1

BRD7-IN-1 is a functionalized derivative of the potent dual BRD7/BRD9 inhibitor BI-7273. It serves as a critical synthetic intermediate, or "warhead," for the construction of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is the precursor for the widely used BRD7/BRD9 degrader, VZ185, where it is connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Chemical Name: 4-(3,5-Dimethoxy-4-(piperazin-1-ylmethyl)phenyl)-2-methyl-2,7-naphthyridin-1(2H)-one dihydrochloride CAS Number: 2448414-48-8

Table 1: Physicochemical Properties of BRD7-IN-1

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₈Cl₂N₄O₃ |

| Molecular Weight | 467.39 g/mol |

| Appearance | Solid Powder |

| Solubility | Soluble in DMSO |

Biological Activity Data

While BRD7-IN-1 is a crucial synthetic intermediate, specific biochemical data such as IC₅₀ or KᏧ values for this molecule are not extensively reported in the primary literature. Its utility is demonstrated through the activity of its

An In-depth Technical Guide to BRD7 Bromodomain Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 7 (BRD7) has emerged as a significant target in therapeutic research, particularly in oncology. As a key component of the PBAF subtype of the SWI/SNF chromatin remodeling complex, BRD7 plays a crucial role in transcriptional regulation. It functions as a "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is critical for modulating the expression of genes involved in vital cellular processes, including cell cycle progression, DNA repair, and tumor suppression through pathways involving p53 and BRCA1.[1] Dysregulation of BRD7 has been implicated in various cancers, sparking the development of small molecule inhibitors to probe its function and evaluate its therapeutic potential. This guide provides a comprehensive technical overview of BRD7 bromodomain inhibition, detailing the key inhibitors, the experimental protocols used to characterize them, and the core signaling pathways BRD7 modulates.

BRD7 Bromodomain Inhibitors: A Quantitative Overview

The development of potent and selective BRD7 inhibitors is a key focus in the field. Early inhibitors often showed dual activity against the highly homologous BRD9. However, recent structure-based design efforts have yielded compounds with significant selectivity for BRD7.[2][3] The following tables summarize the quantitative binding and inhibitory data for prominent BRD7 inhibitors.

Table 1: Dual BRD7/BRD9 Inhibitors

| Compound | Target(s) | Kd (nM) | IC50 (nM) | Assay Method(s) |

| LP99 | BRD7 | 909[4] | - | ITC |

| BRD9 | 99[4] | - | ITC | |

| BI-9564 | BRD7 | 239[5] | 3,400[5] | ITC, AlphaScreen |

| BRD9 | 14.1[5] | 75[5] | ITC, AlphaScreen | |

| BI-7273 | BRD7 | <1 | 117 | DiscoverX, AlphaScreen |

| BRD9 | <1 | 19 | DiscoverX, AlphaScreen | |

| I-BRD9 | BRD7 | 400 (pKd = 6.4)[6] | - | BROMOscan |

| BRD9 | 20 (pKd = 8.7)[6] | - | BROMOscan |

Table 2: Selective BRD7 Inhibitors

| Compound | Target(s) | Kd (nM) | IC50 (µM) | Ki (µM) | Assay Method(s) |

| 1-78 | BRD7 | 290[7] | 1.6[8] | - | BROMOscan, FP |

| BRD9 | 650[7] | 2.7[8] | - | BROMOscan, FP | |

| 2-77 (BRD7-IN-2) | BRD7 | 340[7] | 5.4[9][10] | 1.3[9] | BROMOscan, FP |

| BRD9 | 655[7] | >300[9][10] | - | BROMOscan, FP |

Experimental Protocols for Characterizing BRD7 Inhibitors

A variety of biophysical and cellular assays are employed to identify and characterize BRD7 inhibitors. These techniques are crucial for determining binding affinity, target engagement in a cellular context, and selectivity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, homogeneous assay used to measure the binding of an inhibitor to the BRD7 bromodomain. It relies on the transfer of energy between a donor fluorophore (e.g., Europium chelate) conjugated to the BRD7 protein and an acceptor fluorophore (e.g., APC) linked to a known ligand, such as an acetylated histone peptide. Inhibition is detected by a decrease in the FRET signal as the test compound displaces the fluorescently labeled peptide from the bromodomain.

Detailed Methodology:

-

Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 1X TR-FRET Assay Buffer). Inhibitor compounds are serially diluted to 4X the final desired concentration. The BRD7-Europium Chelate conjugate is diluted to a 2X working concentration. The acetylated histone peptide ligand-APC acceptor conjugate is diluted to a 4X working concentration.

-

Plate Setup (384-well format):

-

To inhibitor wells, add 5 µL of the 4X inhibitor dilution.

-

To negative control (no inhibition) wells, add 5 µL of assay buffer containing the same concentration of solvent (e.g., DMSO) as the inhibitor wells.

-

To positive control wells, add 5 µL of a known BRD7 inhibitor at a saturating concentration.

-

-

Protein Addition: Add 10 µL of the 2X BRD7-Europium Chelate solution to all wells.[11]

-

Pre-incubation (Optional): Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow the inhibitor to equilibrate with the BRD7 protein.

-

Reaction Initiation: Add 5 µL of the 4X Ligand-APC Acceptor mixture to all wells to initiate the binding reaction. The final volume is 20 µL.

-

Incubation: Seal the plate and incubate for 60-120 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~620 nm (Europium emission) and ~665 nm (APC emission due to FRET).[12]

-

Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated for each well. The percentage of inhibition is determined relative to the high and low controls, and IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.[13]

BROMOscan™ Assay

BROMOscan™ is a proprietary competition binding assay platform used for screening and profiling inhibitors against a large panel of bromodomains. The principle involves a DNA-tagged bromodomain, an immobilized ligand, and the test inhibitor. The amount of bromodomain that binds to the immobilized ligand is quantified via qPCR of the attached DNA tag. An effective inhibitor will prevent the bromodomain from binding to the immobilized ligand, resulting in a lower qPCR signal.[14][15] This platform is particularly useful for determining inhibitor selectivity across the entire bromodomain family and for calculating dissociation constants (Kd).[14]

Methodology Outline:

-

A specific bromodomain (e.g., BRD7), tagged with a unique DNA identifier, is used.

-

The bromodomain is incubated with a proprietary small molecule ligand that is immobilized on a solid support.

-

In parallel reactions, the incubation is performed in the presence of varying concentrations of a test inhibitor.

-

If the test inhibitor binds to the bromodomain, it competes with the immobilized ligand, reducing the amount of DNA-tagged bromodomain captured on the solid support.

-

After washing away unbound protein, the amount of captured bromodomain is quantified using qPCR with primers specific to the DNA tag.

-

Dissociation constants (Kd) are calculated by measuring the amount of captured bromodomain as a function of the test inhibitor concentration.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement within intact cells or tissues.[16] The principle is based on ligand-induced thermal stabilization of the target protein. When a small molecule inhibitor binds to its target protein (BRD7), the resulting complex is often more resistant to thermal denaturation.[17]

Detailed Methodology:

-

Cell Treatment: Culture cells to an appropriate density. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-3 hours) under normal culture conditions.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3-5 minutes) using a thermal cycler. A temperature gradient is chosen that brackets the melting temperature (Tm) of the target protein. Cool the samples at room temperature for 3 minutes.[8]

-

Cell Lysis: Lyse the cells to release soluble proteins. This is typically achieved by freeze-thaw cycles (e.g., using liquid nitrogen) followed by centrifugation at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins and cell debris.

-

Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

-

Detection: Quantify the amount of soluble BRD7 in the supernatant using a protein detection method.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-BRD7 antibody. The band intensity corresponds to the amount of soluble BRD7.

-

High-Throughput Formats: For higher throughput, methods like AlphaScreen or ELISA can be adapted to quantify the soluble BRD7 in a microplate format.[2]

-

-

Data Analysis: Plot the amount of soluble BRD7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. Isothermal dose-response curves can also be generated by heating all samples at a single, optimized temperature while varying the inhibitor concentration.[2]

Key Signaling Pathways Involving BRD7

BRD7 exerts its cellular functions by participating in large protein complexes and interacting with key transcription factors. Understanding these pathways is critical for elucidating the downstream consequences of BRD7 inhibition.

BRD7 in the PBAF/SWI/SNF Complex

BRD7 is a defining subunit of the Polybromo-Associated BAF (PBAF) complex, a specific form of the SWI/SNF ATP-dependent chromatin remodeling machinery.[6][18][19] The SWI/SNF complex uses the energy from ATP hydrolysis to physically alter the structure of chromatin, making DNA more or less accessible to transcription factors. BRD7 acts as a crucial bridge, connecting core catalytic subunits like BRG1 with other PBAF-specific components, thereby facilitating the assembly and function of the complex.[18][20] By being part of this complex, BRD7 helps target the remodeling activity to specific gene loci, playing a direct role in the activation or repression of gene expression.[18][19]

BRD7 and the p53 Tumor Suppressor Pathway

BRD7 is a critical cofactor for the tumor suppressor protein p53.[21] Following cellular stress, such as oncogene activation, BRD7 physically interacts with p53.[14][22] This interaction is required for the efficient p53-mediated transcription of a subset of its target genes, including the cell cycle inhibitor p21.[22] Mechanistically, BRD7 facilitates the recruitment of the histone acetyltransferase p300 to the promoters of these target genes.[21] This leads to histone acetylation, creating a chromatin environment conducive to transcription, and also promotes the acetylation of p53 itself, enhancing its activity.[21] Loss of BRD7 function can therefore impair the p53-dependent senescence response to oncogenic stress, allowing cells to bypass this critical anti-cancer barrier.[21]

BRD7 and Wnt/β-catenin Signaling

The role of BRD7 in the Wnt/β-catenin pathway is complex and appears to be context-dependent.[6] In some cancer cells, such as nasopharyngeal and ovarian cancer, BRD7 acts as an inhibitor of the pathway. It achieves this by preventing the nuclear translocation of β-catenin, the key transcriptional co-activator of the pathway.[6] By keeping β-catenin in the cytoplasm, BRD7 prevents the activation of Wnt target genes like c-myc and cyclin D1, thereby suppressing cell proliferation.[6] Conversely, in other cellular contexts, BRD7 has been reported to enhance Wnt signaling by interacting with Dishevelled (DVL1) and inhibiting GSK3β, the kinase that marks β-catenin for degradation.[6] This dual role suggests that the effect of BRD7 inhibition on Wnt signaling may vary significantly between different cell types and disease states.

Conclusion

BRD7 is a multifaceted epigenetic regulator with a significant role in chromatin remodeling and the control of key tumor suppressor pathways. The development of small molecule inhibitors targeting its bromodomain provides powerful tools to dissect its biological functions and to validate its potential as a therapeutic target. The availability of increasingly selective chemical probes, coupled with robust biophysical and cellular assays, will continue to advance our understanding of BRD7 and pave the way for novel therapeutic strategies in oncology and beyond.

References

- 1. JCI Insight - BRD7 as key factor in PBAF complex assembly and CD8+ T cell differentiation [insight.jci.org]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Pardon Our Interruption [opnme.com]

- 14. researchgate.net [researchgate.net]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CETSA [cetsa.org]

- 17. Frontiers | Current Advances in CETSA [frontiersin.org]

- 18. BRD7 as key factor in PBAF complex assembly and CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

BRD7-IN-1 Free Base and the SWI/SNF Complex: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 7 (BRD7) is a critical subunit of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, a specialized form of the SWI/SNF complex. The SWI/SNF complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby regulating gene expression. BRD7's role as a tumor suppressor and its involvement in key cellular processes, including cell cycle regulation, DNA repair, and signal transduction, have made it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of BRD7-IN-1, a chemical probe used to investigate the function of BRD7, and its relationship with the SWI/SNF complex.

It is important to note that BRD7-IN-1 is a derivative of the dual BRD7/BRD9 inhibitor BI-7273. It is primarily utilized as the BRD7/9-binding component of the Proteolysis Targeting Chimera (PROTAC) VZ185.[1] As such, specific quantitative data for BRD7-IN-1 as a standalone inhibitor is limited. This guide will leverage the publicly available data for its parent compound, BI-7273, to provide insights into its inhibitory profile.

The SWI/SNF Complex and the Role of BRD7

The mammalian SWI/SNF complex is a multi-subunit machinery that plays a fundamental role in epigenetic regulation. By altering the accessibility of DNA to transcription factors, it controls the expression of a vast array of genes involved in cellular differentiation, proliferation, and DNA repair.[2] There are three main types of SWI/SNF complexes: canonical BAF (cBAF), PBAF, and non-canonical BAF (ncBAF). BRD7 is a defining subunit of the PBAF complex.

BRD7's bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, an epigenetic mark associated with active gene transcription. This interaction anchors the PBAF complex to specific genomic loci, facilitating the remodeling of chromatin and subsequent regulation of target gene expression. BRD7 has been shown to interact with several key tumor suppressors and transcription factors, including p53 and BRCA1, further highlighting its importance in maintaining genomic stability and controlling cell growth.[1][3] Dysregulation of BRD7 function has been implicated in various cancers, often through its downregulation.

BRD7-IN-1: A Chemical Probe for BRD7

BRD7-IN-1 is a valuable research tool for elucidating the cellular functions of BRD7. As a derivative of BI-7273, it acts as a competitive inhibitor of the BRD7 bromodomain, preventing its interaction with acetylated histones. This disruption of BRD7's scaffolding function within the PBAF complex leads to altered gene expression profiles and can impact various cellular processes.

Quantitative Data for the Parent Compound (BI-7273)

The following tables summarize the available quantitative data for BI-7273, the parent compound of BRD7-IN-1. This data provides a strong indication of the inhibitory potential and selectivity profile of the active component of BRD7-IN-1.

| Parameter | BRD7 | BRD9 | Assay Type | Reference |

| IC50 | 117 nM | 19 nM | AlphaScreen | [3][4] |

| Kd | 0.3 nM | 0.75 nM | Not Specified | [2] |

| Kd (ITC) | - | 15 nM | Isothermal Titration Calorimetry | [4] |

Table 1: In Vitro Inhibitory Activity of BI-7273

| Target | Kd (nM) | Assay Type | Reference |

| CECR2 | 88 | DiscoverX | [3][4] |

| FALZ | 850 | DiscoverX | [3][4] |

| BRD4-BD1 | >100,000 | AlphaScreen | [4] |

Table 2: Selectivity Profile of BI-7273 against other Bromodomains

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for common assays used to characterize BRD7 inhibitors like BI-7273.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This assay is used to measure the inhibition of the interaction between the BRD7 bromodomain and an acetylated histone peptide.

Materials:

-

Recombinant human BRD7 bromodomain protein

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Anti-His-tag Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

BI-7273 or other test compounds

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the recombinant BRD7 protein and the biotinylated histone peptide to the wells of the microplate.

-

Add the test compound dilutions to the wells.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Add a mixture of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for another defined period (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).

Materials:

-

Recombinant human BRD7 bromodomain protein

-

BI-7273 or other test compounds

-

ITC buffer (e.g., PBS or HEPES buffer, pH 7.4)

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the BRD7 protein and dissolve the test compound in the same ITC buffer to minimize heat of dilution effects.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the compound solution into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a compound with its target protein in a cellular context.

Materials:

-

Cultured cells expressing BRD7

-

BI-7273 or other test compounds

-

Lysis buffer

-

Equipment for heating, centrifugation, and western blotting

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in lysis buffer.

-

Divide the cell lysate into aliquots and heat them to a range of temperatures for a short period (e.g., 3 minutes).

-

Centrifuge the samples to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble BRD7 in each sample by western blotting.

-

The binding of the compound to BRD7 will stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving BRD7 and a typical experimental workflow for characterizing a BRD7 inhibitor.

Caption: Mechanism of BRD7-IN-1 action on the PBAF complex.

Caption: Overview of key signaling pathways involving BRD7.

Caption: A typical workflow for characterizing a BRD7 inhibitor.

Conclusion

BRD7, as a key component of the PBAF chromatin remodeling complex, represents a significant target in cancer therapy and other diseases. Chemical probes like BRD7-IN-1, and its parent compound BI-7273, are indispensable tools for dissecting the complex roles of BRD7 in cellular signaling and gene regulation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting BRD7. Future research will likely focus on developing more selective and potent BRD7 inhibitors and fully elucidating the downstream consequences of their engagement with the SWI/SNF complex in various pathological contexts.

References

An In-depth Technical Guide to BRD7 Inhibition in Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromodomain-containing protein 7 (BRD7) and the significance of its inhibition in the field of epigenetic research. It is designed to serve as a technical resource, offering detailed information on the mechanism of action of BRD7, quantitative data for representative inhibitors, and explicit protocols for key experimental assays. Furthermore, this document visualizes the intricate signaling pathways involving BRD7 and outlines a typical experimental workflow for the characterization of novel BRD7 inhibitors.

Introduction to BRD7

Bromodomain-containing protein 7 (BRD7) is a crucial member of the bromodomain family of epigenetic readers. These proteins recognize and bind to acetylated lysine residues on histone tails, playing a pivotal role in the regulation of gene expression.[1] BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) subtype of the SWI/SNF chromatin remodeling complex.[2][3] This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene transcription.

Functionally, BRD7 has been identified as a tumor suppressor, with its dysregulation implicated in various cancers, including breast, prostate, and colorectal cancers.[1] It plays a significant role in cell cycle control, DNA repair, and the regulation of key tumor suppressor pathways involving p53 and BRCA1.[4][5] The inhibition of BRD7's bromodomain presents a promising therapeutic strategy to modulate gene expression programs in cancer and other diseases.[1]

Mechanism of Action of BRD7 Inhibitors

BRD7 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pocket of the BRD7 bromodomain. By occupying this pocket, these inhibitors prevent the interaction of BRD7 with acetylated histones and other acetylated proteins. This disruption of BRD7's reader function interferes with the recruitment and activity of the PBAF complex at specific genomic loci, leading to alterations in chromatin structure and the expression of BRD7-target genes.[1] The therapeutic potential of BRD7 inhibitors lies in their ability to selectively modulate these transcriptional programs, for instance, by reactivating tumor suppressor pathways or inhibiting oncogenic signaling.[1]

Quantitative Data for Representative BRD7 Inhibitors

The following tables summarize the in vitro and in cellulo potency and selectivity of several key BRD7 inhibitors. Due to the high sequence homology between the bromodomains of BRD7 and its close paralog, BRD9, many inhibitors exhibit dual activity.

Table 1: In Vitro Binding Affinity and Potency of BRD7 Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Kd (nM) | Reference |

| BRD7-IN-2 (2-77) | BRD7 | NanoBRET | 1.1 | - | [3] |

| BRD9 | NanoBRET | 3.2 | - | [3] | |

| BRD7-IN-3 (1-78) | BRD7 | NanoBRET | 0.8 | - | [2] |

| BRD9 | NanoBRET | 3.3 | - | [2] | |

| BI-7273 | BRD7 | AlphaScreen | 0.117 | <1 | [6][7] |

| BRD9 | AlphaScreen | 0.019 | <1 | [6][7] |

Table 2: Selectivity Profile of BRD7 Inhibitors

| Compound | BRD7 IC50 (µM) | BRD9 IC50 (µM) | Selectivity (BRD9/BRD7) | Reference |

| BRD7-IN-2 (2-77) | 5.4 | >300 | >55 | [3] |

| BRD7-IN-3 (1-78) | 1.6 | 2.7 | 1.7 | [8] |

| BI-7273 | 0.117 | 0.019 | 0.16 | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the characterization of BRD7 inhibitors.

In Vitro Binding Assays

4.1.1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the ability of a test compound to disrupt the interaction between the BRD7 bromodomain and an acetylated histone peptide.[8]

-

Materials:

-

His-tagged BRD7 bromodomain protein

-

Biotinylated acetylated histone H3 or H4 peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well white microplates (e.g., OptiPlate-384, PerkinElmer)

-

Test compounds dissolved in DMSO

-

-

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 5 µL of the compound dilutions to the wells of the 384-well plate.

-

Add 5 µL of a solution containing the His-tagged BRD7 protein and the biotinylated histone peptide to each well. The final concentrations should be optimized, but a starting point could be 25-100 nM for each.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a suspension of Donor and Acceptor beads (pre-incubated together in the dark) to each well.

-

Incubate for 60-90 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values from the resulting dose-response curves.

-

4.1.2. Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently-labeled peptide probe when it binds to the larger BRD7 protein.

-

Materials:

-

BRD7 bromodomain protein

-

Fluorescently labeled acetylated histone peptide probe (e.g., FITC-labeled)

-

Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT)

-

Black, low-binding 384-well microplates

-

Test compounds dissolved in DMSO

-

-

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In the microplate wells, combine the BRD7 protein and the fluorescent probe at optimized concentrations (typically in the low nanomolar range for the probe).

-

Add the test compound dilutions to the wells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Calculate IC50 values based on the displacement of the fluorescent probe.[9]

-

Cellular Target Engagement Assay

4.2.1. NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the apparent affinity of a test compound for BRD7 by measuring the competitive displacement of a fluorescent tracer from a NanoLuc®-BRD7 fusion protein.[7]

-

Materials:

-

Cells expressing a NanoLuc®-BRD7 fusion protein (e.g., HEK293T)

-

NanoBRET™ tracer specific for the BRD7 bromodomain

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

White, tissue culture-treated 96-well plates

-

Test compounds dissolved in DMSO

-

-

Protocol:

-

Seed the NanoLuc®-BRD7 expressing cells into the 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound in Opti-MEM®.

-

Add the NanoBRET™ tracer to the cells at a final concentration optimized for the assay.

-

Add the test compound dilutions to the wells.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

-

Add the detection reagent to the wells.

-

Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.

-

Calculate the NanoBRET™ ratio and determine the IC50 values.[10]

-

Cellular Functional Assays

4.3.1. Cell Proliferation Assay (CCK-8)

This colorimetric assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.[11]

-

Materials:

-

Cancer cell line of interest (e.g., prostate cancer cell lines LNCaP or PC-3)

-

Cell culture medium and supplements

-

96-well tissue culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Test compounds dissolved in DMSO

-

-

Protocol:

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the BRD7 inhibitor or DMSO as a vehicle control.

-

Incubate for 48-72 hours.

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[12][13]

-

4.3.2. Colony Formation Assay

This assay assesses the long-term effect of a BRD7 inhibitor on the ability of single cells to proliferate and form colonies.

-

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

Cell culture medium

-

Test compounds dissolved in DMSO

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with various concentrations of the BRD7 inhibitor or DMSO.

-

Incubate for 7-14 days, changing the medium with fresh inhibitor every 2-3 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells).[14]

-

4.3.3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a BRD7 inhibitor.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compounds dissolved in DMSO

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with the BRD7 inhibitor or DMSO for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[15][16]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving BRD7 and a general workflow for the characterization of BRD7 inhibitors.

Caption: BRD7 interaction with p53 and BRCA1 pathways.

Caption: BRD7 as a core subunit of the PBAF SWI/SNF complex.

Caption: Experimental workflow for BRD7 inhibitor characterization.

References

- 1. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. No evidence for breast cancer susceptibility associated with variants of BRD7, a component of p53 and BRCA1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]